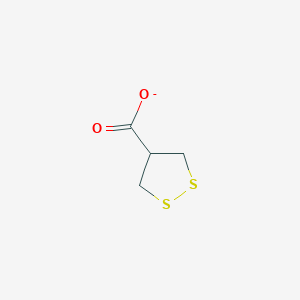
Asparagusate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asparagusate is a monocarboxylic acid anion and a member of dithiolanes. It is a conjugate base of an asparagusic acid. It derives from a hydride of a 1,2-dithiolane.
Aplicaciones Científicas De Investigación
Nutritional and Bioactive Compounds in Asparagus
Asparagus (Asparagus officinalis L.) is renowned for its diverse bioactivities and has been extensively utilized as both food and medicine historically. It boasts various phytochemical compounds like polysaccharides, polyphenols, anthocyanins, and saponins. These compounds are associated with a plethora of health benefits, including anti-cancer, anti-tumor, antioxidant, immunomodulatory, hypoglycemic, anti-hypertensive, and anti-epileptic effects. The nutritional value and bioactive compounds of asparagus have been comprehensively reviewed, emphasizing the significant relationships between its health benefits and bioactive components (Guo et al., 2020).
Genetic Improvement and Biotechnological Applications
Asparagus holds considerable importance as a medicinal plant, prompting advances in biotechnology to genetically manipulate it to produce desired biochemical profiles. Most patents in this area have focused on yield improvement, nutritional enhancement, and the production of significant biomolecules. Yield improvement has been primarily achieved through modifications in plant hormonal levels. In terms of nutritional improvement, β-carotene and methionine have been popular targets (Patil et al., 2019).
Anthocyanins Accumulation and Related Molecular Analysis
In a study involving both green and purple asparagus cultivars, it was found that at least 16 kinds of anthocyanins, primarily peonidin, cyanidin, and their glycoside derivatives, were identified. The accumulation of anthocyanins in asparagus is light-dependent, with significant differential expression of anthocyanin biosynthetic genes and transcription factors between green and purple cultivars. This research provides vital insights into the accumulation of anthocyanins and the molecular mechanisms of anthocyanin biosynthesis in asparagus (Dong et al., 2019).
Medicinal and Pharmacological Properties
Asparagus racemosus is notably recognized for its phytoestrogenic properties and is seeing increased interest as a safer alternative to synthetic estrogens. It exhibits several pharmacological actions, including antioxidant, immunostimulant, anti-dyspepsia, and antitussive effects. The demand for this plant is on the rise due to its multiple medicinal uses. However, its natural habitat is endangered due to destructive harvesting and habitat destruction, emphasizing the need for conservation and sustainable harvesting practices (Bopana & Saxena, 2007).
Propiedades
Nombre del producto |
Asparagusate |
|---|---|
Fórmula molecular |
C4H5O2S2- |
Peso molecular |
149.2 g/mol |
Nombre IUPAC |
dithiolane-4-carboxylate |
InChI |
InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)/p-1 |
Clave InChI |
AYGMEFRECNWRJC-UHFFFAOYSA-M |
SMILES canónico |
C1C(CSS1)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)

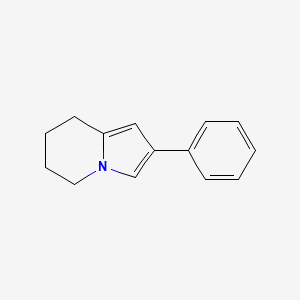
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255227.png)
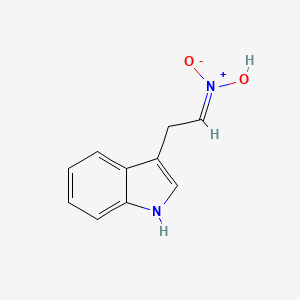

![2-{[Bis(2-chloroethyl)amino]methyl}phenylalanine--hydrogen chloride (1/2)](/img/structure/B1255233.png)
![(1S,9S,10S)-10-benzyl-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1255235.png)
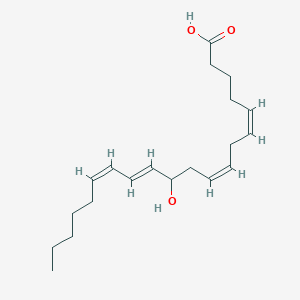
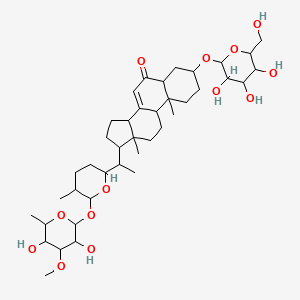
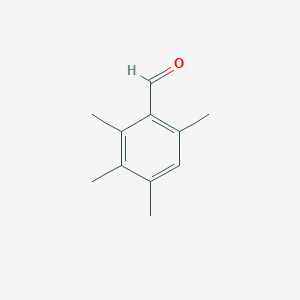
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/no-structure.png)
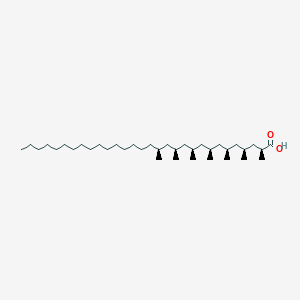
![(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1255246.png)